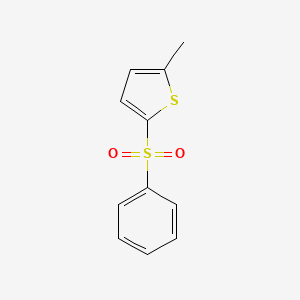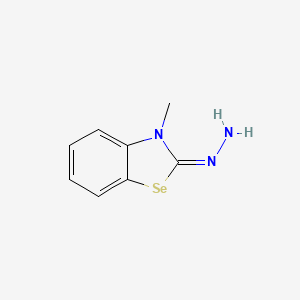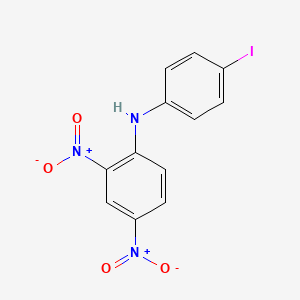
2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate is a complex organic compound with significant interest in various scientific fields. This compound features a pyrimidine ring substituted with a 4-methylphenyl group, a triphenylphosphonio group, and a thiolate group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with urea and thiourea in the presence of a base to form the pyrimidine ring. The triphenylphosphonio group is introduced through a nucleophilic substitution reaction using triphenylphosphine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as reduced reaction times and improved yields. For example, the use of microreactors can facilitate the rapid synthesis of triphenylphosphonio derivatives, achieving high efficiency and scalability .
化学反应分析
Types of Reactions
2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triphenylphosphonio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolate group can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
科学研究应用
2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism by which 2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonio group can facilitate binding to active sites, while the thiolate group can participate in redox reactions, influencing the activity of target molecules .
相似化合物的比较
Similar Compounds
- 2-(4-Methylphenyl)-4-(triphenylphosphonio)-1,3-oxazole-5-thiolate
- 2-(4-Methylphenyl)-4-(triphenylphosphonio)-1,3-thiazole-5-thiolate
Uniqueness
Compared to similar compounds, 2-(4-Methylphenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinethiolate has a unique combination of functional groups that allow it to participate in a broader range of chemical reactions. Its pyrimidine ring structure also provides distinct binding properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C29H24N2OPS+ |
|---|---|
分子量 |
479.6 g/mol |
IUPAC 名称 |
[2-(4-methylphenyl)-6-oxo-4-sulfanyl-1H-pyrimidin-5-yl]-triphenylphosphanium |
InChI |
InChI=1S/C29H23N2OPS/c1-21-17-19-22(20-18-21)27-30-28(32)26(29(34)31-27)33(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3,(H-,30,31,32,34)/p+1 |
InChI 键 |
CSOLLSZMUCSAEI-UHFFFAOYSA-O |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


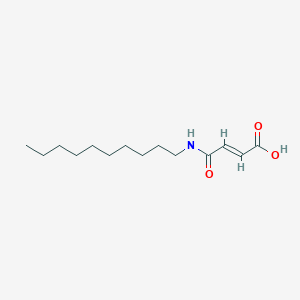



![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
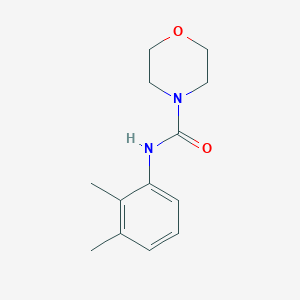
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)

